molecular formula C11H15NO2 B141110 Isopropyl 5-amino-2-methylbenzoate CAS No. 135721-86-7

Isopropyl 5-amino-2-methylbenzoate

Cat. No.: B141110
CAS No.: 135721-86-7
M. Wt: 193.24 g/mol
InChI Key: FEMGFJFVGWMKRG-UHFFFAOYSA-N
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Description

Isopropyl 5-amino-2-methylbenzoate is a substituted benzoate ester featuring an amino group at the 5-position and a methyl group at the 2-position of the benzene ring. The ester group confers lipophilicity, while the amino group introduces polarity, making it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

CAS No.

135721-86-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

propan-2-yl 5-amino-2-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-7(2)14-11(13)10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3

InChI Key

FEMGFJFVGWMKRG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C(=O)OC(C)C

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)OC(C)C

Synonyms

Benzoic acid, 5-amino-2-methyl-, 1-methylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The compound’s key structural elements include:

  • Ester group : Enhances stability compared to carboxylic acids.
  • Methyl and isopropyl substituents : Influence steric effects and electron distribution.
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Substituents Synthesis Yield Applications
Isopropyl 5-amino-2-methylbenzoate Not provided C${11}$H${13}$NO$_2$ 191.23 g/mol Ester, Amino 5-amino, 2-methyl Not available Hypothetical Pharma
5-isopropyl-2,4-dimethoxybenzaldehyde 1071151-44-4 C${12}$H${16}$O$_3$ 208.26 g/mol Aldehyde, Methoxy 5-isopropyl, 2,4-dimethoxy 96% Organic Synthesis
Isopropyl 4-({5-[(2-bromophenoxy)methyl]-2-furoyl}amino)benzoate 438530-68-8 C${22}$H${20}$BrNO$_5$ 458.30 g/mol Ester, Amide, Bromo 4-amino (furoyl), 2-bromo Not available Research Chemical
5-isopropyl-2-methylbenzaldehyde 1866-03-1 C${11}$H${14}$O 162.23 g/mol Aldehyde 5-isopropyl, 2-methyl Not available Fragrance/Flavor

Physicochemical Properties

  • Molecular Weight : The target compound (191.23 g/mol) falls between the lighter aldehyde (162.23 g/mol ) and the brominated ester (458.30 g/mol ), suggesting moderate volatility.
  • Solubility: The amino group likely improves aqueous solubility compared to methoxy or aldehyde analogues (e.g., and ).
  • Stability : The ester group may offer hydrolytic stability superior to nitrites (e.g., isopropyl nitrite in ) but less than amides ().

Key Research Findings

  • Amino Group Reactivity: Analogous to 2-aminobenzamides (), the amino group in the target compound may participate in Schiff base formation or serve as a site for further functionalization.
  • Steric Effects : The 2-methyl and 5-isopropyl groups could hinder electrophilic substitution reactions, as seen in substituted benzaldehydes ().
  • Analytical Challenges : Glycan analysis tools (e.g., GlycoBase in ) might require adaptation for characterizing polar benzoate derivatives.

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